molecular formula C9H14N2O3 B8495093 Ethyl 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No. B8495093
M. Wt: 198.22 g/mol
InChI Key: UGTVAOFDHSVUBL-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Zinc trifluoromethanesulfonate (2.378 mmol, 0.864 g), 2-methyl-3-butyn-2-ol (11.89 mmol, 1 g) and triethylamine (17.83 mmol, 1.804 g) were added into a flask under nitrogen atmosphere. Ethyl diazoacetate (14.27 mmol, 1.628 g) was added slowly and the temperature was carefully raised to 100° C. and stirred for 8 h. Water was added and the mixture was extracted twice with DCM. The combined DCM phases were dried, filtered and evaporated. The crude product was purified by flash chromatography. 0.658 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.28 (t, 3H), 1.45 (s, 6H), 4.24 (q, 2H), 5.34 (s, 1H), 6.52 (s, 1H), 13.22 (bs, 1H).
Quantity
1.628 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.804 g
Type
reactant
Reaction Step Two
Quantity
0.864 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].C(N(CC)CC)C.[N+:14](=[CH:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[N-:15]>FC(F)(F)S([O-])(=O)=O.[Zn+2].FC(F)(F)S([O-])(=O)=O.O>[OH:6][C:2]([C:4]1[NH:15][N:14]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:5]=1)([CH3:3])[CH3:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.628 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
1.804 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.864 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Zn+2].FC(S(=O)(=O)[O-])(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM phases were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC(C)(C)C1=CC(=NN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.658 g
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.